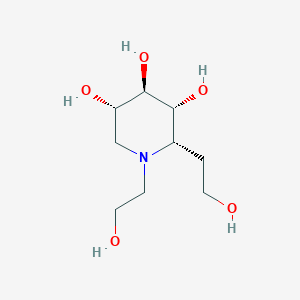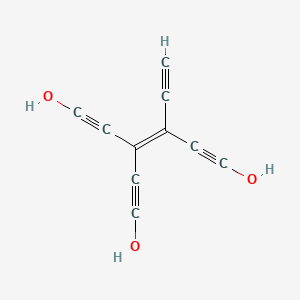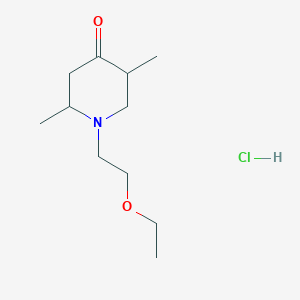![molecular formula C6H3N5S B14232537 3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine CAS No. 503818-33-5](/img/structure/B14232537.png)
3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE is a heterocyclic compound that contains nitrogen and sulfur atoms within its fused ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2,3-diamines with thionyl chloride, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of hydrazonoyl halides and triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic photovoltaic materials and electroluminescent devices.
Mécanisme D'action
The mechanism of action of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to potential therapeutic effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of the enzyme responsible for acid secretion in the stomach .
Comparaison Avec Des Composés Similaires
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE can be compared with other similar compounds, such as:
Imidazo[4,5-b]quinoxaline: Known for its anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits antimicrobial and anticancer activities.
Imidazo[4,5-c]pyridine: Functions as a GABA A receptor agonist and proton pump inhibitor.
The uniqueness of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
503818-33-5 |
|---|---|
Formule moléculaire |
C6H3N5S |
Poids moléculaire |
177.19 g/mol |
Nom IUPAC |
4-thia-3,5,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-3-4(11-12-10-3)5-6(7-1)9-2-8-5/h1-2,10H |
Clé InChI |
CDUBAKKAJBBAJA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NSN2)C3=NC=NC3=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)

![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)








